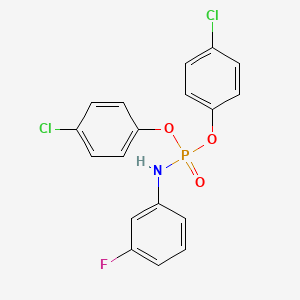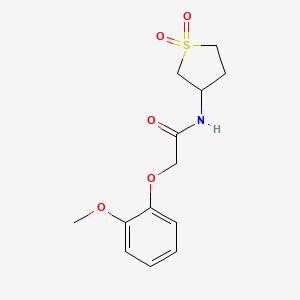![molecular formula C23H26N4O2 B5170665 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the treatment of cancer.
Biochemical and Physiological Effects:
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine in lab experiments include its high potency and selectivity for cancer cells, as well as its potential use in the treatment of other diseases. However, the limitations of this compound include its relatively complex synthesis method and its potential toxicity at high doses.
将来の方向性
There are many future directions for the study of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine. One area of research involves the development of more efficient and cost-effective synthesis methods for this compound. Another area of research involves the identification of the specific enzymes or signaling pathways that are targeted by this compound, which could lead to the development of more targeted and effective cancer treatments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
合成法
The synthesis of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been achieved using different methods. One of the most common methods involves the reaction of 4-(3-benzyloxy-4-methoxybenzyl)piperazine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at elevated temperatures. Other methods involve the use of different starting materials or reagents, but the overall goal is to produce the desired compound in high yield and purity.
科学的研究の応用
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-28-21-9-8-20(16-22(21)29-18-19-6-3-2-4-7-19)17-26-12-14-27(15-13-26)23-24-10-5-11-25-23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLKVLKKWQVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5170595.png)

![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)
![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)


![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)
![N-bicyclo[2.2.1]hept-2-yl-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5170670.png)


![butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5170684.png)